Cas no 7541-59-5 (1,2,3,4-Butanetetrol)
1,2,3,4-Butanetetrol structure
Product Name:1,2,3,4-Butanetetrol
1,2,3,4-Butanetetrol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Butanetetrol
- Butane-1,2,3,4-tetrol
- erythritol
- butane-1,2,3,4-tetraol
- 1,2,3,4-Butanetetrol, [S-(R*,R*)]-
- EINECS 231-418-3
- UNXHWFMMPAWVPI-UHFFFAOYSA-N
- 1,2,3,4-Tetrahydroxybutane
- SB44744
- FT-0654570
- Erythrol
- NSC-20660
- SB44878
- bmse000121
- SCHEMBL36228
- NCGC00248705-01
- 7493-90-5
- Tetritol
- NS00013656
- 7541-59-5
- DTXSID70859289
- FT-0628023
- 1,2,3,4-Butanetetrol, (R*,R*)-(A+/-)-
- DL-1,2,3,4-Butanetetrol
- AKOS005445107
- 2(R),3(S)-1,2,3,4-Butanetetrol
- Erythritol, meso-
- Erythrol (VAN)
- dl-Threitol
- Lichen sugar
- E-3000
- CHEBI:48299
- HMS3652N15
- NSC20660
- CHEMBL402812
- D172AE70-F62C-413D-A64B-686F547D8D77
- 6968-16-7
- bmse000100
- 1,2,3,4-Tetrahydroxybutane, (R*,S*)-
- FT-0625699
-
- Inchi: 1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2
- InChI Key: UNXHWFMMPAWVPI-UHFFFAOYSA-N
- SMILES: OC(CO)C(CO)O
Computed Properties
- Exact Mass: 122.0579
- Monoisotopic Mass: 122.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 48
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 80.9A^2
Experimental Properties
- PSA: 80.92
- LogP: -2.30720
1,2,3,4-Butanetetrol Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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